molecular formula C17H28N2O B5719909 1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine

1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine

Cat. No.: B5719909
M. Wt: 276.4 g/mol
InChI Key: YJYDAKJKKVPWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperazine ring substituted with a methyl group and a phenoxyethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methyl-4-propan-2-ylphenol and 1-methylpiperazine.

    Etherification: The phenol group of 3-methyl-4-propan-2-ylphenol is reacted with an appropriate alkylating agent to form the phenoxyethyl intermediate.

    N-Alkylation: The phenoxyethyl intermediate is then reacted with 1-methylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine can be compared with other similar compounds, such as:

    1-methyl-4-[2-(4-methylphenoxy)ethyl]piperazine: This compound has a similar structure but lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.

    1-methyl-4-[2-(3-methylphenoxy)ethyl]piperazine: This compound differs in the position of the methyl group on the phenoxy ring, which can influence its properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-methyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-14(2)17-6-5-16(13-15(17)3)20-12-11-19-9-7-18(4)8-10-19/h5-6,13-14H,7-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYDAKJKKVPWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCN(CC2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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